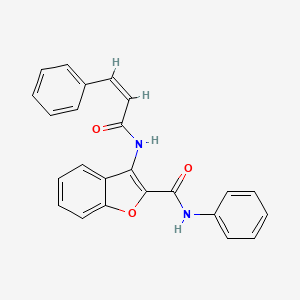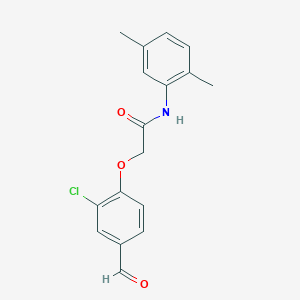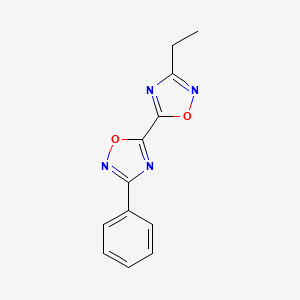![molecular formula C7H9ClN2O B2393221 Clorhidrato de 2H,3H,4H-pirido[4,3-b][1,4]oxazina CAS No. 1354940-75-2](/img/structure/B2393221.png)
Clorhidrato de 2H,3H,4H-pirido[4,3-b][1,4]oxazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound with a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Target of Action
The primary targets of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a pyrido[4,3-b][1,4]oxazine motif, which is a structural feature found in several bioactive molecules . This suggests that the compound may interact with its targets in a similar manner to these molecules.
Biochemical Pathways
The biochemical pathways affected by 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine hydrochloride are currently under investigation. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired oxazine ring . The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency and reproducibility in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Comparación Con Compuestos Similares
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:
2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
2H-pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones: These compounds have a benzene ring fused with the oxazine ring, leading to different chemical properties and biological activities.
The uniqueness of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-2-8-5-6-7(1)10-4-3-9-6;/h1-2,5,9H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSYQROBHAOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2393143.png)
![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)


![1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393151.png)

![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2393154.png)
![5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2393155.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)

